3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
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Overview
Description
3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indoxyl and isatin derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Indole derivatives, including 3-[(2-chloro-5-nitrophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, some indole derivatives inhibit specific enzymes involved in disease pathways, thereby exerting their effects .
Comparison with Similar Compounds
Indole derivatives are unique due to their diverse biological activities and structural versatility. Similar compounds include:
Tryptophan: An essential amino acid and a precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core
Properties
Molecular Formula |
C25H20ClN3O2 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-[(2-chloro-5-nitrophenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C25H20ClN3O2/c1-14-23(17-7-3-5-9-21(17)27-14)25(19-13-16(29(30)31)11-12-20(19)26)24-15(2)28-22-10-6-4-8-18(22)24/h3-13,25,27-28H,1-2H3 |
InChI Key |
YVFWPFUAJHSFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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